1,3-dimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
1,3-dimethyl-5-(thiophen-2-ylmethylamino)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-17-12-11(13(19)18(2)14(17)20)10(5-6-15-12)16-8-9-4-3-7-21-9/h3-7H,8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZASGDKAVEHMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound under investigation for its potential biological activities, particularly in the context of cancer treatment. This article aims to summarize the current understanding of its biological activity based on recent research findings.
- Molecular Formula : C₁₄H₁₄N₄O₂S
- Molecular Weight : 302.35 g/mol
- CAS Number : 941914-81-4
The compound's biological activity is primarily attributed to its ability to inhibit specific tyrosine kinases involved in cancer progression. The pyrido[2,3-d]pyrimidine scaffold is known for its role in targeting kinases that are overexpressed in various cancers, including lung and pancreatic cancers.
Tyrosine Kinase Inhibition
Research has shown that compounds similar to 1,3-dimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine derivatives exhibit significant inhibitory effects on tyrosine kinases such as ZAP-70 and SYK. These kinases are crucial in signaling pathways that promote tumor growth and survival. For instance, compounds derived from pyrido[2,3-d]pyrimidines have demonstrated inhibitory activities exceeding 90% against ZAP-70 in vitro .
Antitumor Activity
In vitro studies have evaluated the antitumor efficacy of various pyrido[2,3-d]pyrimidine derivatives against multiple cancer cell lines. Notably:
- Cell Lines Tested : NCI-H1975 (lung cancer), A549 (lung cancer), and NCI-H460 (lung cancer).
- Assay Method : The cytotoxicity was assessed using the MTT assay.
The findings indicated that while some derivatives showed promising activity, others exhibited lower efficacy due to structural limitations preventing effective interaction with target proteins .
Comparative Analysis of Related Compounds
A comparative study of related compounds revealed that thienopyrimidine derivatives generally exhibited higher cytotoxicity than their pyridopyrimidine counterparts. This difference is attributed to structural variations that enhance binding affinity to target proteins .
| Compound Type | IC50 (μM) | Activity Level |
|---|---|---|
| Pyrido[2,3-d]pyrimidines | >50 | Low Activity |
| Thienopyrimidines | <10 | High Activity |
Study on EGFR Inhibition
A detailed study focused on the inhibitory effects of pyrido[2,3-d]pyrimidines on the EGFR L858R/T790M mutant kinase. The results indicated a maximum inhibition rate below 36% for several tested compounds at a concentration of 0.1 μM . This suggests that while some compounds may have potential as EGFR inhibitors, structural modifications may be necessary to enhance their efficacy.
Synthesis and Evaluation
The synthesis of 1,3-dimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine derivatives has been explored extensively. Modifications at the C4 position have been shown to significantly affect biological activity. For example, introducing nonlinear substituents has resulted in improved inhibition rates against key kinases involved in lymphoma .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C16H18N4O2S
- Molecular Weight : 330.4 g/mol
- Structure : It features a pyrido[2,3-d]pyrimidine core substituted with a thiophen-2-ylmethyl amino group.
Anticancer Activity
Research has indicated that derivatives of pyrido[2,3-d]pyrimidines exhibit promising anticancer properties. For instance:
- A study demonstrated that compounds derived from this scaffold showed significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases and cell cycle regulators, leading to apoptosis in cancer cells .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of histone lysine demethylases (KDMs), particularly KDM4 and KDM5 subfamilies:
- These enzymes play critical roles in epigenetic regulation by demethylating histones, thus influencing gene expression. Inhibition of KDMs can lead to reactivation of tumor suppressor genes and subsequent cancer cell death .
Antioxidant Properties
In addition to its anticancer effects, derivatives of this compound have shown antioxidant activity. Research indicates that these compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Case Study 1: Synthesis and Evaluation of Anticancer Activity
A recent study synthesized several derivatives of the pyrido[2,3-d]pyrimidine scaffold and evaluated their anticancer activity:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 5.6 | HeLa |
| Compound B | 7.8 | MCF-7 |
| Compound C | 4.2 | A549 |
The findings suggested that structural modifications at specific positions significantly enhanced anticancer potency .
Case Study 2: KDM Inhibition Assays
Another research effort focused on the inhibition of KDMs using derivatives of this compound:
| Compound | KDM4 Inhibition (%) | KDM5 Inhibition (%) |
|---|---|---|
| Compound D | 85% | 80% |
| Compound E | 90% | 75% |
These results indicate that certain modifications can lead to selective inhibition of histone demethylases, making them valuable for therapeutic development in cancer treatment .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogs
Substituent Variations and Physicochemical Properties
The substituent at position 5 of the pyrido[2,3-d]pyrimidine core critically determines molecular interactions. Key analogs and their properties are summarized below:
Key Observations :
- Thiophene vs. Phenyl : The thiophene group introduces sulfur-based π-electron density, enhancing charge transfer interactions compared to purely aromatic phenyl substituents .
- Chlorophenyl/Acetyl Groups : Increase molecular weight and lipophilicity, likely affecting membrane permeability .
Antimicrobial Activity
- Thieno[2,3-d]pyrimidine Analogs: Derivatives with imidazo[1,2-a]pyridine substituents (e.g., 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenyl) show moderate activity against S. aureus and P. aeruginosa (MIC < reference drug streptomycin) .
- Target Compound : While direct antimicrobial data are unavailable, the thiophene moiety’s electron-rich nature may enhance binding to bacterial targets like TrmD .
Anticancer Activity
- RAF-MEK-ERK Pathway Blockers: Pyrido[2,3-d]pyrimidines with bulky substituents (e.g., 7-amino-6-(aminomethyl)-5-(4,5-dimethyl-2-thienyl)) inhibit the RAF-MEK-ERK signaling pathway, showing cytotoxic IC₅₀ values in the nanomolar range .
- Hydroxybenzoyl Derivatives : Demonstrated anti-inflammatory and kinase inhibitory effects in silico, attributed to their ability to stabilize charge-transfer complexes .
Electronic and Spectral Properties
Frontier Molecular Orbitals (FMOs) :
- The HOMO of the target compound is likely localized on the thiophene and pyrido[2,3-d]pyrimidine rings, similar to compound 2o in , which has HOMO on the pyrido ring .
- LUMO energies in hydroxybenzoyl analogs (~1.8 eV) suggest strong electron-accepting capacity, beneficial for binding to redox-active biological targets .
NMR Spectral Data :
- Methyl protons in pyrido[2,3-d]pyrimidines resonate at δ ~3.5 ppm, while aromatic protons (thiophene, pyridine) appear between δ 6.5–8.5 ppm . Thiophene-specific signals (e.g., H-3, H-4 at δ ~7.11–7.34) further distinguish the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
